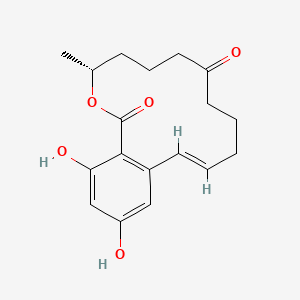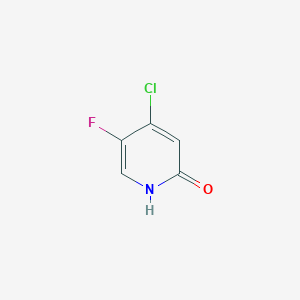
2-(4-Boc-1-piperazinyl)benzamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)benzamidoxime typically involves the reaction of benzamidoxime with 4-Boc-1-piperazine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Boc-1-piperazinyl)benzamidoxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Aplicaciones Científicas De Investigación
2-(4-Boc-1-piperazinyl)benzamidoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Boc-1-piperazinyl)benzamidoxime is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-N-Boc-aminoethyl)piperazine
- Benzamidoxime
- 4-(Fmoc-amino)benzamidoxime
Uniqueness
2-(4-Boc-1-piperazinyl)benzamidoxime is unique due to its specific structure, which combines the properties of benzamidoxime and piperazine. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C16H24N4O3 |
|---|---|
Peso molecular |
320.39 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-7-5-4-6-12(13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18) |
Clave InChI |
BXXGLAKGJLLFHZ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2/C(=N\O)/N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
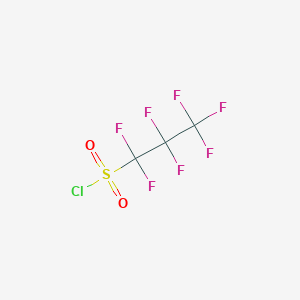
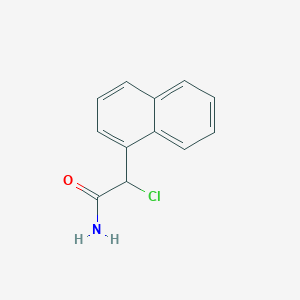
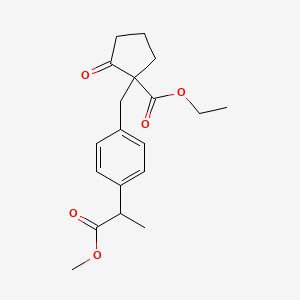
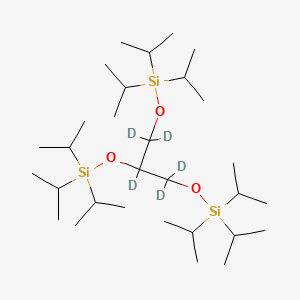
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
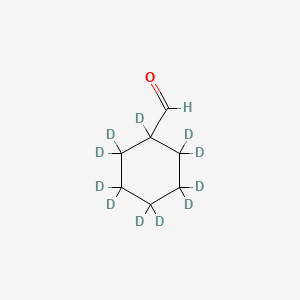
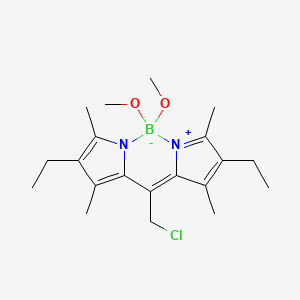
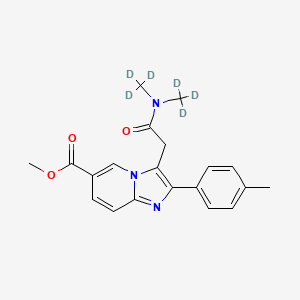
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
